Ethyl 2-acetyl-5-bromopentanoate
Description
Ethyl 2-acetyl-5-bromopentanoate is an organobromine compound characterized by a five-carbon chain substituted with a bromine atom at the terminal position (C5), an acetyl group at C2, and an ethyl ester moiety at C1. Its molecular formula is C₉H₁₅BrO₃, with a molecular weight of 275.12 g/mol. This compound is typically synthesized via bromination of pentenoic acid derivatives or through esterification/acylation reactions. Its structural features—a bromine leaving group and ester/acetyl functionalities—make it valuable in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H15BrO3 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
ethyl 2-acetyl-5-bromopentanoate |
InChI |
InChI=1S/C9H15BrO3/c1-3-13-9(12)8(7(2)11)5-4-6-10/h8H,3-6H2,1-2H3 |
InChI Key |
IROZRPTWXTVHFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCBr)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-5-bromopentanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl pentanoate followed by acetylation. The reaction conditions typically include the use of bromine and a suitable solvent such as chloroform or methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and acetylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-5-bromopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding ethyl 2-acetylpentanoate.
Substitution: The bromine atom can be substituted with other functional groups, such as azides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or primary amines.
Major Products Formed
Oxidation: Formation of ethyl 2-acetyl-5-bromopentanoic acid.
Reduction: Formation of ethyl 2-acetylpentanoate.
Substitution: Formation of ethyl 2-acetyl-5-azidopentanoate or ethyl 2-acetyl-5-aminopentanoate.
Scientific Research Applications
Ethyl 2-acetyl-5-bromopentanoate is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl 2-acetyl-5-bromopentanoate exerts its effects involves interactions with specific molecular targets. The bromine atom can participate in halogen bonding, while the acetyl group can undergo nucleophilic attack. These interactions influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Analysis
- Ethyl Acetate Derivatives: Ethyl 2-acetyl-5-bromopentanoate shares ester and acetyl groups with compounds like methyl benzoate (Table 3, ) and curcuminoids (Table 26, ). However, its bromine atom distinguishes it from these analogs, enhancing its reactivity in substitution reactions.
- Brominated Compounds: Bromine-substituted compounds, such as brominated gingerols (Table 23, ), exhibit antimicrobial properties.
Physicochemical Properties
*APIs: Active Pharmaceutical Ingredients
Research Findings and Limitations
- Key Gap: The evidence lacks explicit data on this compound, necessitating extrapolation from structural analogs.
- Ethyl Acetate Extraction : The compound’s solubility in ethyl acetate (implied by its ester group) aligns with extraction methods for bioactive compounds in turmeric and ginger (Tables 23, 26; ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
